2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is an organic compound that belongs to the class of quinolinamines This compound is characterized by the presence of a quinoline ring substituted with a tert-butylphenyl group and a cyclopentylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine typically involves multi-step organic reactions. One common method includes the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the quinoline and cyclopentylamine groups. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with a similar tert-butylphenyl group.
Phenylpiperazines: Compounds containing a phenylpiperazine skeleton, which share some structural similarities.
Uniqueness
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinoline ring and cyclopentylamine group provide distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
853310-51-7 |
---|---|
Molecular Formula |
C24H28N2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-cyclopentylquinolin-4-amine |
InChI |
InChI=1S/C24H28N2/c1-24(2,3)18-14-12-17(13-15-18)22-16-23(25-19-8-4-5-9-19)20-10-6-7-11-21(20)26-22/h6-7,10-16,19H,4-5,8-9H2,1-3H3,(H,25,26) |
InChI Key |
WHFCTIRZGICRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.